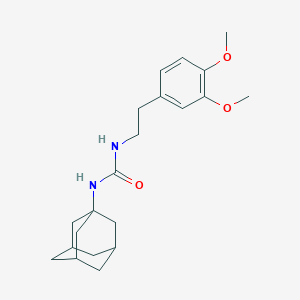
N-(1-ADAMANTYL)-N'-(3,4-DIMETHOXYPHENETHYL)UREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-ADAMANTYL)-N'-(3,4-DIMETHOXYPHENETHYL)UREA” is a synthetic organic compound that features a urea backbone with adamantane and dimethoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-ADAMANTYL)-N'-(3,4-DIMETHOXYPHENETHYL)UREA” typically involves the reaction of an adamantane derivative with a dimethoxyphenyl ethylamine derivative in the presence of a urea-forming reagent. Common reagents include isocyanates or carbamoyl chlorides. The reaction conditions often require a solvent such as dichloromethane or toluene and may be carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
“N-(1-ADAMANTYL)-N'-(3,4-DIMETHOXYPHENETHYL)UREA” can undergo various chemical reactions, including:
Oxidation: The dimethoxyphenyl group can be oxidized to form quinones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The adamantane group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action for “N-(1-ADAMANTYL)-N'-(3,4-DIMETHOXYPHENETHYL)UREA” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane group could enhance the compound’s stability and bioavailability, while the dimethoxyphenyl group may contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, 1-(adamantan-1-yl)-3-[2-(4-methoxyphenyl)ethyl]-
- Urea, 1-(adamantan-1-yl)-3-[2-(3,4-dihydroxyphenyl)ethyl]-
- Urea, 1-(adamantan-1-yl)-3-[2-(3,4-dimethoxyphenyl)propyl]-
Uniqueness
“N-(1-ADAMANTYL)-N'-(3,4-DIMETHOXYPHENETHYL)UREA” is unique due to the specific combination of the adamantane and dimethoxyphenyl groups. This combination may confer distinct physicochemical properties, such as enhanced stability, solubility, and biological activity, compared to similar compounds.
Eigenschaften
CAS-Nummer |
372507-41-0 |
|---|---|
Molekularformel |
C21H30N2O3 |
Molekulargewicht |
358.5g/mol |
IUPAC-Name |
1-(1-adamantyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea |
InChI |
InChI=1S/C21H30N2O3/c1-25-18-4-3-14(10-19(18)26-2)5-6-22-20(24)23-21-11-15-7-16(12-21)9-17(8-15)13-21/h3-4,10,15-17H,5-9,11-13H2,1-2H3,(H2,22,23,24) |
InChI-Schlüssel |
KJIQNGVWRLEYGX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC23CC4CC(C2)CC(C4)C3)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC23CC4CC(C2)CC(C4)C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















